molecular formula C53H58O17 B611338 Thielocin B1 CAS No. 144118-26-3

Thielocin B1

Cat. No.: B611338
CAS No.: 144118-26-3
M. Wt: 967.03
InChI Key: BOFISKFABQHONR-UHFFFAOYSA-N
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Description

Thielocin B1 is a protein-protein interaction inhibitor of PAC3 homodimer. This compound was isolated as a novel phospholipase A2 inhibitor from the fermentation broth of Thielavia terricola RF-143.

Scientific Research Applications

Total Synthesis and Interaction with PAC3 Homodimer

Thielocin B1's synthesis and its interaction with proteasome-assembling chaperone 3 (PAC3) homodimer have been studied extensively. The first total synthesis of this compound led to discoveries about its interaction with PAC3, promoting the dissociation of the homodimer to monomeric PAC3. This interaction was observed through significant chemical shift changes in amino acid residues on PAC3, suggesting this compound's role in impacting protein-protein interactions in biological systems (Ohsawa, 2015).

Protein-Protein Interaction Inhibition

Further research characterized this compound as an inhibitor of the protein-protein interaction of the PAC3 homodimer. Advanced molecular modeling, docking studies, and NMR titration experiments revealed that this compound uniquely binds to the interface of the PAC3 homodimer, suggesting its potential as a modulator of specific protein-protein interactions (Doi et al., 2014).

Analogue Synthesis for Enhanced Biological Activity

The synthesis and biological evaluation of this compound analogues have been conducted to understand its biological activity better. Studies showed that the natural product-like structure and terminal carboxylic acid groups are vital for its activity, and alterations in these structures significantly impact its efficacy as a PAC3 homodimer inhibitor (Ohsawa et al., 2018).

Spin-Labeled this compound for Structural Validation

Spin-labeled this compound has been synthesized for deeper structural validation of its interaction with PAC3. This approach helped in elucidating the specific interactions and potential mechanism of action of this compound on the PAC3 homodimer (Ohsawa, 2015).

Inhibition of Phospholipase A2

This compound, along with other thielocins, has been identified as an inhibitor of phospholipase A2, an enzyme involved in inflammation and other cellular processes. This discovery stems from isolating thielocins from Thielavia terricola and evaluating their inhibitory activity, providing insights into potential anti-inflammatory applications (Matsumoto et al., 1995).

Properties

CAS No.

144118-26-3

Molecular Formula

C53H58O17

Molecular Weight

967.03

IUPAC Name

4-[4-[5-[4-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,4-dihydroxy-3,6-dimethylphenoxy]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C53H58O17/c1-19-23(5)41(30(12)44(63-15)34(19)49(56)57)69-52(61)36-21(3)25(7)40(29(11)46(36)65-17)67-48-27(9)33(38(54)28(10)39(48)55)51(60)68-43-26(8)22(4)37(47(66-18)32(43)14)53(62)70-42-24(6)20(2)35(50(58)59)45(64-16)31(42)13/h54-55H,1-18H3,(H,56,57)(H,58,59)

InChI Key

BOFISKFABQHONR-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC3=C(C(=C(C(=C3C)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)O)C)O)C)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thielocin B1;  Thielocin-B1; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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